molecular formula C28H19ClN2O5 B11998440 5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate CAS No. 767313-74-6

5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B11998440
CAS No.: 767313-74-6
M. Wt: 498.9 g/mol
InChI Key: XSRLDDGVNCAXOP-UXHLAJHPSA-N
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Description

5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound characterized by multiple benzoyl and chlorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate typically involves multi-step organic reactions. One common method includes:

    Esterification: The initial step involves the esterification of a phenol derivative with benzoyl chloride in the presence of a base such as pyridine.

    Hydrazone Formation: The intermediate product is then reacted with 2-chlorobenzoyl hydrazine under acidic conditions to form the carbohydrazonoyl group.

    Final Coupling: The final step involves coupling the intermediate with another benzoyl chloride to form the complete compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and chlorobenzoyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, amines, and reduced aromatic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate can be used as a building block for more complex molecules. Its multiple reactive sites allow for diverse chemical modifications.

Biology

The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, although specific studies are required to confirm these effects.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its structural complexity allows for interactions with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In materials science, the compound could be used in the synthesis of polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple benzoyl and chlorobenzoyl groups suggests potential interactions with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzoyloxy)-2-(2-benzoyl)phenyl benzoate: Lacks the chlorobenzoyl group, potentially altering its reactivity and biological activity.

    2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate: Lacks the benzoyloxy group, which may affect its chemical properties and applications.

Uniqueness

5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate is unique due to its combination of benzoyl and chlorobenzoyl groups, providing a versatile platform for chemical modifications and potential biological interactions. This structural complexity distinguishes it from simpler analogs, offering a broader range of applications in research and industry.

Properties

CAS No.

767313-74-6

Molecular Formula

C28H19ClN2O5

Molecular Weight

498.9 g/mol

IUPAC Name

[3-benzoyloxy-4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C28H19ClN2O5/c29-24-14-8-7-13-23(24)26(32)31-30-18-21-15-16-22(35-27(33)19-9-3-1-4-10-19)17-25(21)36-28(34)20-11-5-2-6-12-20/h1-18H,(H,31,32)/b30-18+

InChI Key

XSRLDDGVNCAXOP-UXHLAJHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Cl)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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